Cas no 3036-82-6 (4,6,10-Trioxa-5-phosphahexacosanoicacid, 2-amino-5-hydroxy-11-oxo-8-[(1-oxohexadecyl)oxy]-, 5-oxide, (2S)-)

4,6,10-Trioxa-5-phosphahexacosanoicacid, 2-amino-5-hydroxy-11-oxo-8-[(1-oxohexadecyl)oxy]-, 5-oxide, (2S)- structure
3036-82-6 structure
Product Name:4,6,10-Trioxa-5-phosphahexacosanoicacid, 2-amino-5-hydroxy-11-oxo-8-[(1-oxohexadecyl)oxy]-, 5-oxide, (2S)-
CAS No:3036-82-6
MF:C38H74NO10P
MW:735.968634128571
CID:307485
PubChem ID:24898255
Update Time:2025-04-19

4,6,10-Trioxa-5-phosphahexacosanoicacid, 2-amino-5-hydroxy-11-oxo-8-[(1-oxohexadecyl)oxy]-, 5-oxide, (2S)- Chemical and Physical Properties

Names and Identifiers

    • 4,6,10-Trioxa-5-phosphahexacosanoicacid, 2-amino-5-hydroxy-11-oxo-8-[(1-oxohexadecyl)oxy]-, 5-oxide, (2S)-
    • 1,2-Dipalmitoyl-rac-glycero-3-phospho-L-serine
    • DL-A-PHOSPHATIDYL-L-SERINE DIPALMITOYL (C16:0)
    • 1,2-di(O-palmitoyl)-sn-glycero-3-phosphoserine
    • 1,2-Dihexadecanoyl-rac-glycero-3-phospho-L-serine
    • 1,2-dipalmitoyl phosphatidylserine
    • 1,2-dipalmitoyl-sn-glycero-3-phospho-L-serine
    • 1,2-dipalmitoyl-sn-glycero-3-phosphoserine
    • AC1MIWTF
    • CTK1C2920
    • Dipalmitoylglycerophosphoserine
    • dipalmitoylphosphatidyl-L-serine
    • Dipalmitoylphosphatidylserine
    • DPPS
    • HMDB00614
    • Phosphatidylserine (32:0)
    • DL-α-Phosphatidyl-L-serine, dipalmitoyl
    • 1,2-Dipalmitoylphosphatidylserine
    • 1,2-Dipalmitoyl-rac-glycero-3-phospho-L-serine, ~98%
    • 3036-82-6
    • L-Serine, 2,3-bis((1-oxohexadecyl)oxy)propyl hydrogen phosphate (ester)
    • 4,6,10-TRIOXA-5-PHOSPHAHEXACOSANOIC ACID, 2-AMINO-5-HYDROXY-11-OXO-8-((1-OXOHEXADECYL)OXY)-, 5-OXIDE, (2S)-
    • NS00122883
    • SCHEMBL2733430
    • 4,6,10-Trioxa-5-phosphahexacosanoic acid, 2-amino-5-hydroxy-11-oxo-8-[(1-oxohexadecyl)oxy]-, 5-oxide, (2S)-
    • DL-.ALPHA.-DIPALMITOYLPHOSPHATIDYLSERINE
    • CHEBI:191300
    • DL-alpha-dipalmitoylphosphatidylserine
    • HE802C2TFR
    • Q27896139
    • O-((2,3-Bis(palmitoyloxy)propoxy)(hydroxy)phosphoryl)-L-serine
    • UNII-HE802C2TFR
    • (2S)-2-amino-3-[2,3-di(hexadecanoyloxy)propoxy-hydroxyphosphoryl]oxypropanoic acid
    • DL-.ALPHA.-DIPALMITOYL PHOSPHATIDYL-L-SERINE
    • DTXSID201307601
    • KLFKZIQAIPDJCW-HTIIIDOHSA-N
    • DL-alpha-Dipalmitoyl phosphatidyl-L-serine
    • Rac-1 2-dipalmitoylglycero-3-phospho-
    • 1,2-Dipalmitoylglycerophosphorylserine
    • Inchi: 1S/C38H74NO10P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-36(40)46-31-34(32-47-50(44,45)48-33-35(39)38(42)43)49-37(41)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h34-35H,3-33,39H2,1-2H3,(H,42,43)(H,44,45)/t34?,35-/m0/s1
    • InChI Key: KLFKZIQAIPDJCW-HTIIIDOHSA-N
    • SMILES: P(=O)(O)(OC[C@@H](C(=O)O)N)OCC(COC(CCCCCCCCCCCCCCC)=O)OC(CCCCCCCCCCCCCCC)=O

Computed Properties

  • Exact Mass: 735.50503455g/mol
  • Monoisotopic Mass: 735.50503455g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 11
  • Heavy Atom Count: 50
  • Rotatable Bond Count: 40
  • Complexity: 875
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 9.9
  • Topological Polar Surface Area: 172Ų

Experimental Properties

  • Solubility: chloroform: 25 mg/mL, clear, colorless

4,6,10-Trioxa-5-phosphahexacosanoicacid, 2-amino-5-hydroxy-11-oxo-8-[(1-oxohexadecyl)oxy]-, 5-oxide, (2S)- Security Information

  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • FLUKA BRAND F CODES:10
  • Storage Condition:−20°C

4,6,10-Trioxa-5-phosphahexacosanoicacid, 2-amino-5-hydroxy-11-oxo-8-[(1-oxohexadecyl)oxy]-, 5-oxide, (2S)- Pricemore >>

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4,6,10-Trioxa-5-phosphahexacosanoicacid, 2-amino-5-hydroxy-11-oxo-8-[(1-oxohexadecyl)oxy]-, 5-oxide, (2S)- Related Literature

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